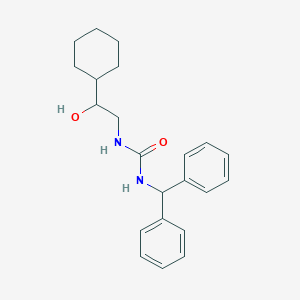

![molecular formula C22H21NO5S2 B6495338 ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate CAS No. 868676-35-1](/img/structure/B6495338.png)

ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate, also known as ESBPC, is an organosulfur compound that has been studied for its potential applications in a variety of scientific fields. ESBPC is a derivative of thiophene, an aromatic ring containing a sulfur atom in the center, and is synthesized from a reaction between ethyl 3-aminopropionate and benzenesulfonyl chloride. ESBPC is a useful compound for its ability to act as a ligand for transition metal complexes, and its potential for use in medicinal and biochemical research.

Wirkmechanismus

Target of Action

The primary target of this compound is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells called upon when the body undergoes inflammation or infection .

Mode of Action

The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing it from interacting with its natural substrates. This inhibits the proteolytic activity of hNE, thereby modulating the immune response .

Biochemical Pathways

The inhibition of hNE affects the proteolysis of a range of proteins, including all extracellular matrix proteins and many important plasma proteins . This can have downstream effects on various biochemical pathways involved in inflammation and immune response .

Result of Action

By inhibiting hNE, the compound can potentially modulate the immune response, particularly in conditions characterized by excessive inflammation. This could have therapeutic implications for conditions such as Acute Respiratory Distress Syndrome (ARDS) .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, this compound can be used in a variety of applications, making it a versatile compound. The main limitation of using this compound in laboratory experiments is its low solubility in polar solvents.

Zukünftige Richtungen

Future research on ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate could focus on its potential therapeutic applications, such as its ability to act as a ligand for transition metal complexes. Additionally, further research could be conducted on its potential use as a fluorescent dye and as a semiconductor material. Additionally, research could be conducted on the development of new synthetic methods for the synthesis of this compound and the optimization of its solubility in polar solvents.

Synthesemethoden

The synthesis of ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate begins with the reaction of ethyl 3-aminopropionate and benzenesulfonyl chloride in the presence of a base. This reaction results in the formation of ethyl 3-(benzenesulfonyl)propanamide. The amide is then reacted with 5-phenylthiophene-2-carboxylic acid in the presence of an acid catalyst, forming the desired product, this compound.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-[3-(benzenesulfonyl)propanamido]-5-phenylthiophene-2-carboxylate has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, this compound has been studied as a potential ligand for transition metal complexes, which have been shown to have potential therapeutic applications. In biochemistry, this compound has been studied for its ability to act as a substrate for enzymes and for its potential as a fluorescent dye. In materials science, this compound has been studied for its potential use as a semiconductor material.

Eigenschaften

IUPAC Name |

ethyl 3-[3-(benzenesulfonyl)propanoylamino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S2/c1-2-28-22(25)21-18(15-19(29-21)16-9-5-3-6-10-16)23-20(24)13-14-30(26,27)17-11-7-4-8-12-17/h3-12,15H,2,13-14H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFHISSHJJSXGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-cyclohexyl-2-hydroxyethyl)-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6495257.png)

![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate](/img/structure/B6495267.png)

![3-(2-cyclohexyl-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6495270.png)

![N-benzyl-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6495277.png)

![ethyl 1-(4-fluorophenyl)-4-{[(3-methoxyphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B6495282.png)

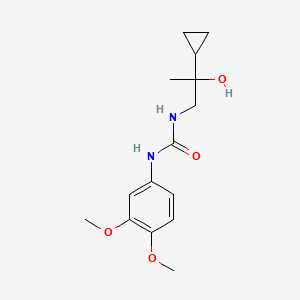

![N-(2-cyclopropyl-2-hydroxypropyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B6495301.png)

![ethyl 1-[2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B6495314.png)

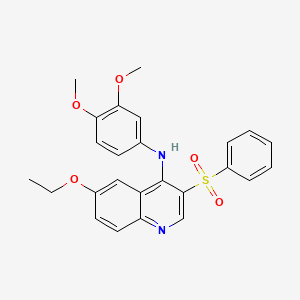

![ethyl 2-[2-(quinazolin-4-ylsulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6495318.png)

![N-[4-({2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B6495328.png)

![4-(2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzamide](/img/structure/B6495345.png)

![methyl 4-(2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B6495353.png)